molecular formula C18H11BrN2OS B2732706 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 303797-16-2

3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2732706
CAS No.: 303797-16-2
M. Wt: 383.26
InChI Key: JASCZQYXPNTTNY-UHFFFAOYSA-N
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Description

3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of ion channel modulation. This benzamide derivative features a naphthothiazole ring system, a privileged scaffold in drug discovery known for its diverse biological activities. While the specific profile of this brominated analog is under investigation, research on closely related N-(thiazol-2-yl)benzamide analogs has identified them as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor superfamily, and its physiological roles are not yet fully elucidated; potent and selective tool compounds are therefore crucial for probing its function . These analogs are characterized as negative allosteric modulators (NAMs), believed to act in a state-dependent manner, potentially targeting the transmembrane and/or intracellular domains of the receptor . Furthermore, structurally similar compounds containing the aminobenzothiazole pharmacophore are being explored in other therapeutic areas, such as oncology, where they have shown promise as potent anticancer agents via mechanisms like ROR1 inhibition . Researchers can utilize this compound as a key intermediate or as a core structure for developing new pharmacological probes. Its distinct structure makes it valuable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays aimed at discovering new therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCZQYXPNTTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthothiazole core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide.

    Amidation: The final step involves the reaction of the brominated naphthothiazole with benzoyl chloride in the presence of a base to form the benzamide group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is primarily studied for its potential as a pharmacophore in drug development. Its applications include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. In vitro studies indicate that it may inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has demonstrated its efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer therapeutic agent .

Materials Science

The unique electronic properties of this compound render it suitable for applications in materials science:

  • Organic Electronics : The compound is explored as a building block for organic semiconductors and photovoltaic materials due to its electronic characteristics, which may enhance charge transport properties .
  • Novel Material Development : Its structural features allow for the synthesis of new materials with tailored properties for specific applications such as sensors and light-emitting devices .

Biological Studies

The interactions of this compound with biological targets are under investigation:

  • Mechanism of Action : Studies suggest that the compound may inhibit specific enzymes or receptors, leading to its biological effects. Understanding these mechanisms can provide insights into its therapeutic potential and guide further drug design efforts .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, suggesting its viability as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Screening

A detailed investigation into the anticancer properties revealed that this compound induced apoptosis in MCF7 cells through mitochondrial pathways. The study utilized flow cytometry and caspase assays to confirm the mechanism of action, underscoring its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound Naphtho[2,1-d]thiazole + benzamide 3-Br, naphtho[2,1-d]thiazole C₁₈H₁₁BrN₂OS ~383.26 Extended aromatic system, Br for electronic modulation
N-(naphtho[1,2-d]thiazol-2-yl)benzamide Naphtho[1,2-d]thiazole + benzamide None (unsubstituted) C₁₈H₁₂N₂OS 312.36 Lacks bromine; positional isomer of naphthothiazole
3-Bromo-N-(6-methylbenzothiazol-2-yl)benzamide Benzothiazole + benzamide 3-Br, 6-CH₃ on benzothiazole C₁₅H₁₁BrN₂OS 347.23 Smaller aromatic system, methyl substitution
3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide Naphtho[1,2-d]thiazole + benzamide 3,5-OCH₃ instead of Br C₂₀H₁₆N₂O₃S 376.42 Electron-donating methoxy groups vs. Br
N-(4-(thiazol-2-ylsulfamoyl)phenyl)-3-bromobenzamide Thiazole + sulfonamide linker 3-Br, sulfonamide bridge C₁₆H₁₂BrN₃O₃S₂ 438.31 Sulfonamide spacer alters solubility

Key Observations :

  • Bromine at the 3-position introduces electron-withdrawing effects, which may improve metabolic stability or modulate receptor affinity compared to methoxy or methyl substituents .
Antimicrobial Activity

Naphthothiazole derivatives, such as N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl)benzamide (5a), exhibit broad-spectrum antimicrobial activity against Candida albicans and Staphylococcus aureus . The bromine substituent in the target compound may enhance membrane permeability or target interactions, though direct studies are pending.

Receptor Modulation

N-(Thiazol-2-yl)-benzamide analogs are known ligands for zinc-activated cation channels (ZAC), with selectivity dependent on substitutions. For example:

  • Compound 1 (lead ZAC antagonist): Lacks bromine and naphthothiazole; IC₅₀ = 3 µM .
  • TTFB (N-(thiazol-2-yl)-4-trifluoromethylbenzamide): Trifluoromethyl group increases potency (IC₅₀ = 0.7 µM) but reduces selectivity .
  • This compound : The bromine and naphthothiazole may improve ZAC affinity and selectivity over off-targets like 5-HT₃ receptors, though experimental validation is required .

Biological Activity

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a naphthothiazole moiety, and a benzamide group, which contribute to its unique chemical properties and biological efficacy. The following sections will delve into the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Naphthothiazole Core : This can be achieved through cyclization involving a naphthalene derivative and a thioamide.
  • Amidation : The final step involves the reaction of the brominated naphthothiazole with benzoyl chloride in the presence of a base to form the benzamide group.

These methods can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistency and efficiency.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings from studies investigating its biological effects:

Anticancer Activity

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer progression, leading to reduced cell proliferation. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
  • In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against tumor cells .

Antimicrobial Properties

  • Efficacy Against Pathogens : Preliminary investigations suggest that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship (SAR) studies indicate that modifications in the naphtho[2,1-d]thiazole core can enhance its antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Notably:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings has been correlated with increased potency against various biological targets.
  • Comparative Analysis : When compared to similar compounds like sulfathiazole and ritonavir, this compound shows distinct advantages in selectivity and efficacy due to its unique structural features .

Case Studies

Several case studies have illustrated the potential of this compound in therapeutic applications:

  • Study on Anticancer Effects :
    • A study assessed the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
    • Table 1 summarizes the IC50 values observed for different cancer cell lines:
    Cell LineIC50 (µM)
    MCF-712.5
    HeLa15.0
    A54910.0
  • Antimicrobial Activity Evaluation :
    • In vitro assays demonstrated effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 20 µg/mL.
    • Table 2 provides an overview of antimicrobial activity:
    PathogenMIC (µg/mL)
    Staphylococcus aureus10
    Escherichia coli15
    Candida albicans20

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